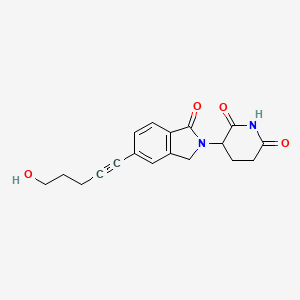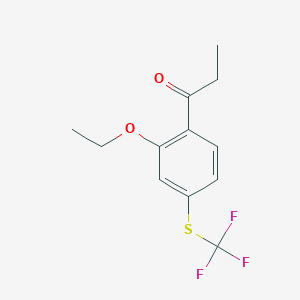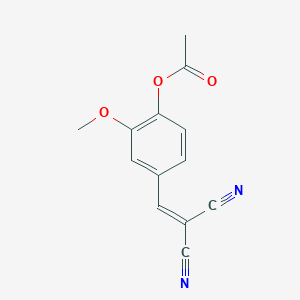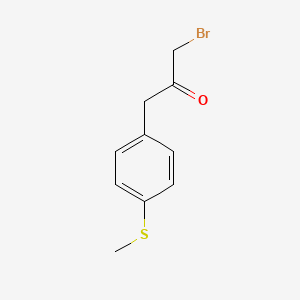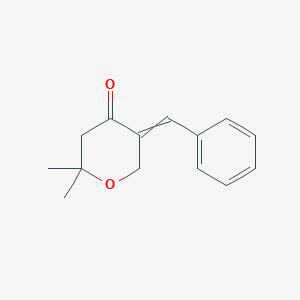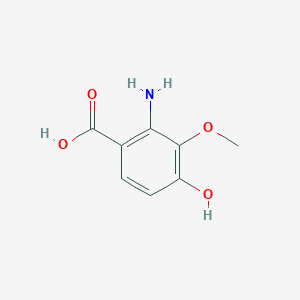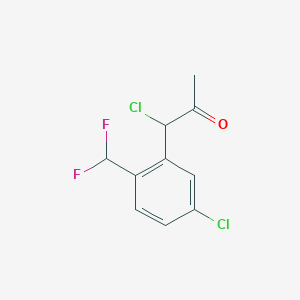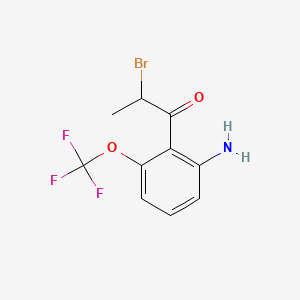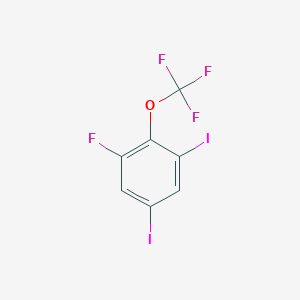
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-mercaptophenol with 2-bromopropanone under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
1-(4-Amino-3-mercaptophenyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
4-(4-Bromobenzylidenamino)-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole: Contains a triazole ring, offering different biological activities and synthetic applications.
Thiophene-Linked 1,2,4-Triazoles: These compounds have a thiophene ring, providing unique structural and functional properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications across various fields.
Eigenschaften
Molekularformel |
C9H10BrNOS |
|---|---|
Molekulargewicht |
260.15 g/mol |
IUPAC-Name |
1-(4-amino-3-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-2-3-7(11)8(13)4-6/h2-5,13H,11H2,1H3 |
InChI-Schlüssel |
OCGVJACMBVJSBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


